molecular formula C10H10ClFOS B14039872 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14039872
M. Wt: 232.70 g/mol
InChI Key: ANLDBBVQABJDHB-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-3-(methylthio)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)ethanone
  • 1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)butan-2-one

Uniqueness

1-Chloro-1-(2-fluoro-3-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10ClFOS

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3

InChI Key

ANLDBBVQABJDHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)F)Cl

Origin of Product

United States

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